Didesulfo Cyanine 5 Monofunctional Hexanoic Acid Dye is a synthetic fluorescent dye known for its application in biological and chemical research. It is particularly valued for its ability to bind specifically to thiol groups in proteins, making it useful for various labeling and imaging applications. The compound has a molecular formula of and a molecular weight of approximately 497.691 g/mol. Its CAS number is 2375184-39-5, indicating its unique identification in chemical databases .
Didesulfo Cyanine 5 Monofunctional Hexanoic Acid Dye falls under the category of cyanine dyes, which are known for their fluorescent properties. This classification highlights its utility in various scientific fields, particularly in molecular biology and biochemistry.
The synthesis of Didesulfo Cyanine 5 Monofunctional Hexanoic Acid Dye typically involves multiple steps that require precise control over reaction conditions to achieve high purity and yield. The synthesis process generally includes:
These methods ensure that the resulting dye exhibits the necessary properties for effective use in labeling applications.
The molecular structure of Didesulfo Cyanine 5 Monofunctional Hexanoic Acid Dye can be represented by the following details:
CC[N+]1=C(\C=C\C=C\C=C\2/N(CCCCCC(=O)O)c3ccccc3C2(C)C)C(C)(C)c4ccccc14
InChI=1S/C33H40N2O2/c1-6-34-27-19-14-12-17-25(27)32(2,3)29(34)21-9-7-10-22-30-33(4,5)26-18-13-15-20-28(26)35(30)24-16-8-11-23-31(36)37/h7,9-10,12-15,17-22H,6,8,11,16,23-24H2,1-5H3/p+1
.The structure features a complex arrangement that supports its fluorescent properties and reactivity with thiol groups.
Didesulfo Cyanine 5 Monofunctional Hexanoic Acid Dye primarily engages in reactions with thiol groups (-SH), which are prevalent in cysteine residues of proteins. The key reaction involves:
This reaction is crucial for labeling proteins in fluorescence microscopy and other imaging techniques. The specificity of this reaction enables researchers to visualize proteins without altering their biological functions.
The mechanism of action of Didesulfo Cyanine 5 Monofunctional Hexanoic Acid Dye involves several steps:
The efficiency of this process is enhanced by the dye's structural characteristics that facilitate strong binding and effective fluorescence emission.
The accurate mass of Didesulfo Cyanine 5 Monofunctional Hexanoic Acid Dye is reported as approximately 497.316 g/mol, indicating high purity levels during synthesis .
Didesulfo Cyanine 5 Monofunctional Hexanoic Acid Dye has a wide range of applications in scientific research:
Its unique reactivity with thiol groups makes it especially valuable for selective protein labeling without interfering with their natural functions.
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3